1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
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Overview
Description
1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a cyclopentanecarbonyl group and an imidazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group can be introduced via acylation reactions using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of Imidazole Sulfonyl Group: The imidazole sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and imidazole derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound may find use in the development of new industrial chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the diazepane ring can provide structural rigidity and influence the compound’s overall conformation. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentanecarbonyl-4-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]sulfonyl}piperazine: This compound features a piperazine ring instead of a diazepane ring and a pyrazole ring instead of an imidazole ring.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole: This compound contains an imidazole ring but differs in its overall structure and functional groups.
Uniqueness
1-cyclopentanecarbonyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopentyl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17-11-14(16-12-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMAKTWHALBAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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